
1-(4-硝基苯基)胍硝酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)guanidine nitrate is an organic compound with the molecular formula C7H9N5O5 It is a derivative of guanidine, featuring a nitrophenyl group attached to the guanidine moiety
科学研究应用
1-(4-Nitrophenyl)guanidine nitrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its guanidine moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Guanidines, in general, play key roles in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .
Mode of Action
For instance, they serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Biochemical Pathways
Guanidines are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The compound’s molecular weight is 24318 , which could influence its bioavailability.
Result of Action
Guanidines, in general, play key roles in various biological functions .
Action Environment
A study has shown that guanidine nitrate can degrade upon exposure to nitrogen oxide gases in a humid environment .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)guanidine nitrate can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with cyanamide, followed by nitration. The reaction typically involves:
Step 1: Reaction of 4-nitroaniline with cyanamide in the presence of a base to form 1-(4-nitrophenyl)guanidine.
Industrial Production Methods: Industrial production of 1-(4-nitrophenyl)guanidine nitrate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 1-(4-Nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 1-(4-aminophenyl)guanidine nitrate.
Substitution: Formation of substituted guanidine derivatives.
相似化合物的比较
1-(4-Aminophenyl)guanidine nitrate: Similar structure but with an amino group instead of a nitro group.
1-(4-Methylphenyl)guanidine nitrate: Similar structure but with a methyl group instead of a nitro group.
1-(4-Chlorophenyl)guanidine nitrate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-(4-Nitrophenyl)guanidine nitrate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, the nitro group may enhance the compound’s biological activity compared to its analogs .
属性
IUPAC Name |
nitric acid;2-(4-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYYGKJQOLCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
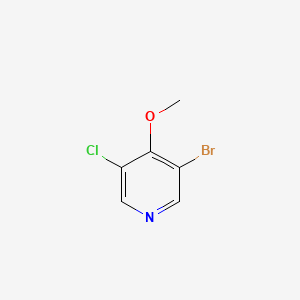
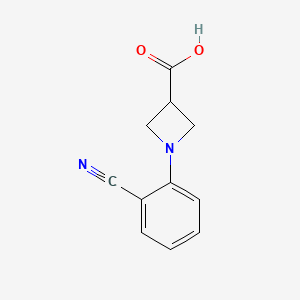
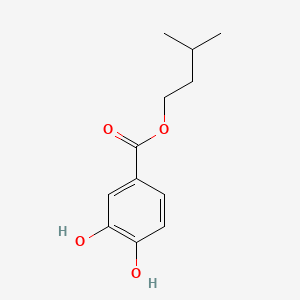
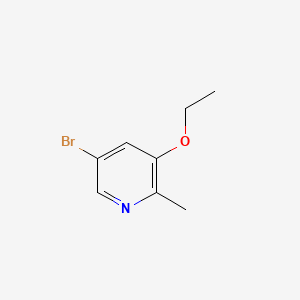
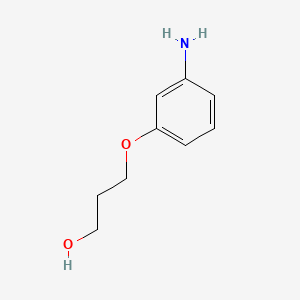

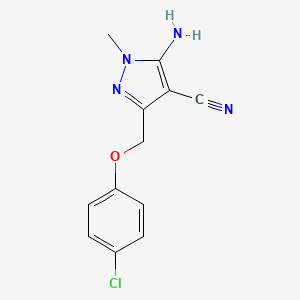

![4-[3-(N-METHYLAMINOCARBONYL)PHENYL]PHENOL](/img/structure/B595783.png)
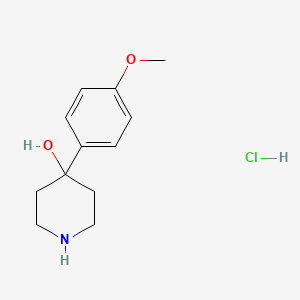
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)


